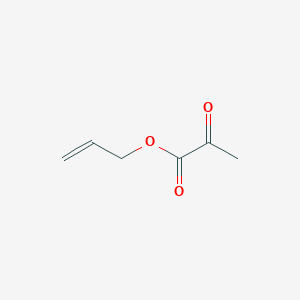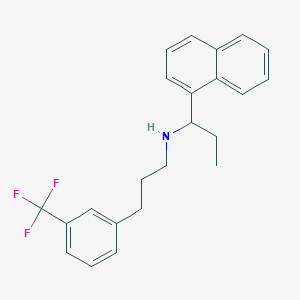
1-(naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine is a complex organic compound that features a naphthalene ring and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 1-(naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthalene derivative, followed by the introduction of the trifluoromethylphenyl group through a series of substitution reactions. The final step involves the formation of the amine group through reductive amination or other suitable methods. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)propan-1-amine: Lacks the trifluoromethylphenyl group, resulting in different chemical and biological properties.
N-(3-(3-(Trifluoromethyl)phenyl)propyl)propan-1-amine: Lacks the naphthalene ring, affecting its structural and functional characteristics.
Properties
Molecular Formula |
C23H24F3N |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-1-amine |
InChI |
InChI=1S/C23H24F3N/c1-2-22(21-14-6-11-18-10-3-4-13-20(18)21)27-15-7-9-17-8-5-12-19(16-17)23(24,25)26/h3-6,8,10-14,16,22,27H,2,7,9,15H2,1H3 |
InChI Key |
BPZJAIVMCBNBHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


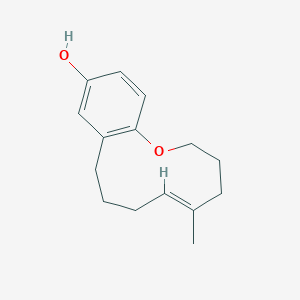
![3-[(2Z)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14112668.png)
![2-amino-8-[(1,6-dimethylimidazo[4,5-g]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14112676.png)

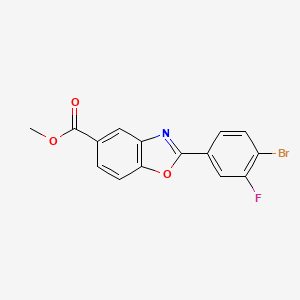
![1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112686.png)
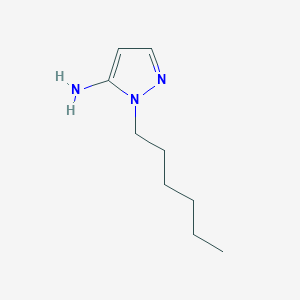
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B14112693.png)
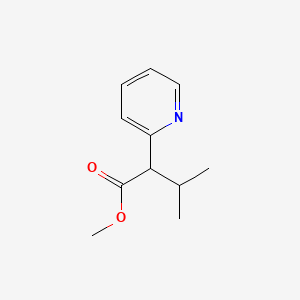
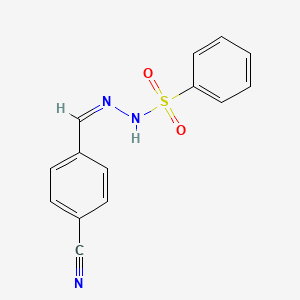
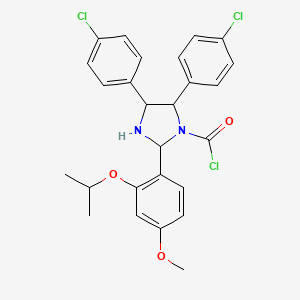
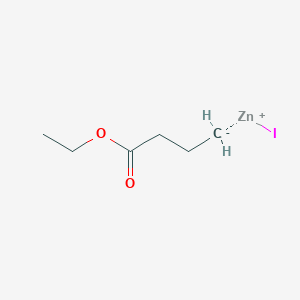
![7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14112723.png)
